Cas no 1029439-70-0 (3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol structure
1029439-70-0 structure
Product name:3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
CAS No:1029439-70-0
MF:C12H16BClO3
MW:254.517642974854
MDL:MFCD16994424
CID:1133447
PubChem ID:57655452

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenol
    • BS-26269
    • MFCD16994424
    • MB15646
    • DB-193901
    • 3-Chloro-1-hydroxybenzene-4-boronic Acid Pinacol Ester
    • C14035
    • A902403
    • AKOS025312412
    • CS-0089481
    • 1029439-70-0
    • SCHEMBL10269959
    • 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
    • MDL: MFCD16994424
    • Inchi: InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7,15H,1-4H3
    • InChI Key: GVRXANKNFVXVMH-UHFFFAOYSA-N
    • SMILES: CC1(C)C(C)(C)OB(C2=C(C=C(C=C2)O)Cl)O1

Computed Properties

  • Exact Mass: 254.0881022g/mol
  • Monoisotopic Mass: 254.0881022g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7Ų

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1000740-1g
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
1029439-70-0 95%
1g
$550 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1160121-1g
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
1029439-70-0 97%
1g
¥2712 2023-04-17
Chemenu
CM204377-1g
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
1029439-70-0 95%
1g
$248 2023-02-03
TRC
C428568-50mg
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
1029439-70-0
50mg
$ 64.00 2023-09-08
Chemenu
CM204377-5g
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
1029439-70-0 95%
5g
$968 2023-02-03
abcr
AB517397-5g
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol; .
1029439-70-0
5g
€666.50 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95461-250mg
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
1029439-70-0 95%
250mg
¥462.0 2024-04-26
Aaron
AR0094WM-250mg
3-Chloro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenol
1029439-70-0 98%
250mg
$55.00 2023-12-16
1PlusChem
1P0094OA-250mg
3-Chloro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenol
1029439-70-0 98%
250mg
$61.00 2023-12-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95461-10g
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
1029439-70-0 95%
10g
¥4812.0 2024-04-26

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Related Literature

Additional information on 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Introduction to 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS No. 1029439-70-0)

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, identified by the CAS number 1029439-70-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronic acid derivatives, which are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic organic chemistry. The presence of both a chloro substituent and a pinacol boronate ester moiety makes this molecule a versatile intermediate in the synthesis of more complex structures.

The 3-chloro group at the para position relative to the hydroxyl group introduces reactivity that can be leveraged for further functionalization, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group provides stability and compatibility with transition-metal catalysis systems. This combination has positioned 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol as a valuable building block in the development of novel therapeutic agents and advanced materials.

In recent years, boronic acid derivatives have been extensively studied for their role in drug discovery and development. The ability to undergo efficient cross-coupling reactions allows for the rapid construction of complex molecular architectures with high precision. For instance, researchers have utilized derivatives like 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol to synthesize biaryl compounds that exhibit promising biological activities. These activities range from antiviral and anticancer properties to potential applications in neurodegenerative diseases.

One of the most compelling aspects of this compound is its utility in the synthesis of targeted therapeutics. The pinacol boronate group facilitates compatibility with palladium-catalyzed reactions, enabling the formation of carbon-carbon bonds under mild conditions. This feature is particularly advantageous when constructing heterocyclic frameworks or incorporating multiple functional groups into a single molecule. Recent studies have demonstrated its application in generating novel kinase inhibitors by appending specific pharmacophores through cross-coupling methodologies.

The pharmaceutical industry has been particularly keen on exploring boronic acid-containing compounds due to their favorable pharmacokinetic profiles and reduced immunogenicity compared to traditional small-molecule drugs. For example, drugs such as eribulin mesylate (Halaven®), an anticancer agent derived from a boronic ester intermediate, highlight the therapeutic potential of these molecules. While 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol itself may not be directly therapeutic at this stage, its role as a precursor in drug synthesis underscores its importance.

From a synthetic chemistry perspective, 3-chloro-4-(4,, 5,, 5,, -tetramethyl, -1,, 3,, 2)-dioxaborolan - 2 - yl)phenol offers unique advantages due to its regioselectivity and stability under various reaction conditions. The chloro substituent can be displaced by nucleophiles such as amines or thiols through nucleophilic aromatic substitution (SNAr), allowing for further derivatization. Additionally, pinacol boronate esters are known for their resistance to hydrolysis, making them ideal candidates for long-step synthetic sequences where harsh conditions would otherwise degrade sensitive intermediates.

In materials science, 3-chloro - 4( - ( 4,, 4,, 5,,, -tetramethyl,- -1,,, - - -dioxaborolan* * *)- * * )phenol* has been explored for its potential use in organic electronics and nanotechnology. Boronate esters can participate in polymerization reactions or serve as crosslinking agents in hydrogels. Recent advances have shown their incorporation into conductive polymers or light-emitting diodes (LEDs), where precise molecular control is essential for optimizing performance.

The growing interest in green chemistry has also influenced the development of synthetic routes involving 3-chloro* - * * *)- phenol*. Researchers are increasingly seeking methods that minimize waste and utilize sustainable reagents. The high efficiency of Suzuki-Miyaura coupling reactions makes it an attractive choice for industrial applications where cost-effectiveness and environmental impact are critical considerations.

Future research directions may explore the use of this compound in medicinal chemistry beyond simple cross-coupling applications. For instance, diversifying its functional groups could lead to novel scaffolds with enhanced binding affinity or selectivity against disease targets. Computational modeling combined with experimental validation will likely play a pivotal role in identifying promising derivatives.

In conclusion, 3-chloro* - *( -( *)- phenol* (CAS No.* 1029439*-*70*-*0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists working on drug discovery,* advanced materials,* and industrial applications.* As research progresses,* we can expect to see further innovations leveraging its capabilities.* The intersection of organic synthesis,* medicinal chemistry,* and materials science continues to be enriched by such versatile intermediates.*

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:1029439-70-0)3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
A902403
Purity:99%/99%
Quantity:1g/5g
Price ($):186.0/652.0